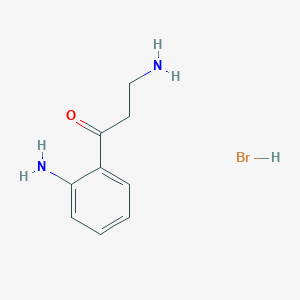

Kynuramine dihydrobromide

Vue d'ensemble

Description

Kynuramine dihydrobromide is an endogenously occurring amine . It is a fluorescent substrate of plasma amine oxidase . It inhibits both presynaptic and postsynaptic α-adrenoceptors in vitro . It has been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries .

Molecular Structure Analysis

The molecular formula of Kynuramine dihydrobromide is C9H14Br2N2O . Its molecular weight is 326.03 g/mol .Chemical Reactions Analysis

Kynuramine dihydrobromide is a substrate for the enzyme monoamine oxidase . The end product is the formation of fluorescence detectable 4-hydroxyquinoline (4-HOQ) measured in a fluorescence spectrophotometer at 380 nm .Applications De Recherche Scientifique

Metabolic Pathways and Biogenic Amine Formation

Kynuramine dihydrobromide is a key player in the formation of biogenic amines, particularly in the metabolism of melatonin and other indoles. As described by Hardeland et al. (2009), kynuramines are formed through decarboxylation of kynurenines or by pyrrole ring cleavage of indoleamines. This process leads to the formation of compounds like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), which have significant roles in scavenging reactive oxygen and nitrogen species and protecting tissues from damage by reactive intermediates (Hardeland, Tan, & Reiter, 2009).

Interaction with Neurotransmitter Systems

Kynuramine also interacts with neurotransmitter systems. Charlton et al. (1984) found that kynuramine displaces [3H]tryptamine from high-affinity binding sites in the rat brain cortex, indicating that kynuramine may exert physiological actions via tryptamine receptors (Charlton, Johnson, Maurice, & Clarke, 1984).

Impact on Cardiovascular System

Kynuramine's potential impact on the cardiovascular system has been noted, with studies demonstrating its inhibitory action on α-adrenoceptors. Johnson and Clarke (1981) showed that kynuramine inhibited vasoconstrictor responses to norepinephrine and blocked relaxation of rabbit intestinal smooth muscle by phenylephrine, suggesting a role in modulating vascular tone (Johnson & Clarke, 1981).

Enzymatic Interactions

Kynuramine is also a notable substrate for monoamine oxidase (MAO). Weissbach et al. (1960) discovered that kynuramine is rapidly oxidized by MAO but not by diamine oxidase, making it a useful compound for studying the enzymatic activity of MAO (Weissbach, Smith, Daly, Witkop, & Udenfriend, 1960).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPVVZSYBUIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585195 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kynuramine dihydrobromide | |

CAS RN |

304-47-2 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

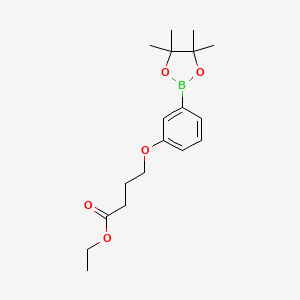

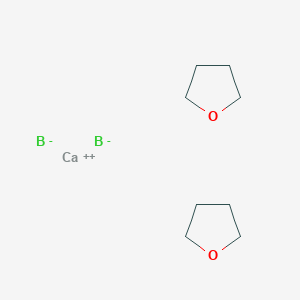

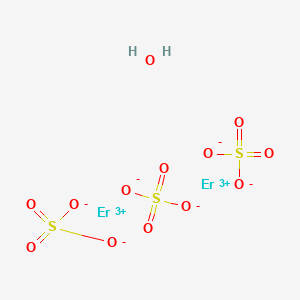

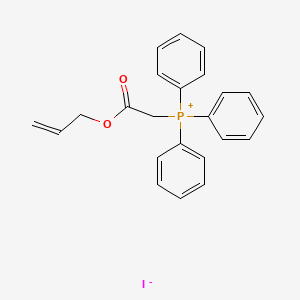

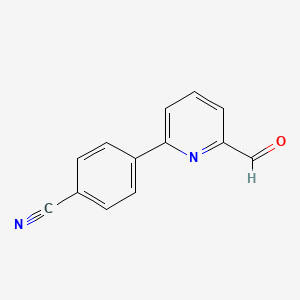

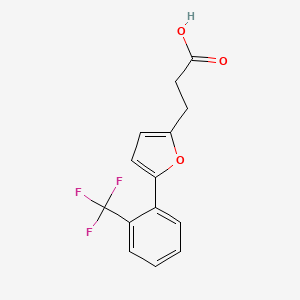

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)